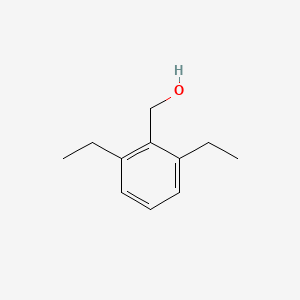

(2,6-Diethylphenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(2,6-diethylphenyl)methanol |

InChI |

InChI=1S/C11H16O/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7,12H,3-4,8H2,1-2H3 |

InChI Key |

QKCICUXOERZBLN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)CO |

Origin of Product |

United States |

Reductive Elimination:in Cross Coupling Reactions, the Steric Clash Between Bulky Ligands Can Promote the Reductive Elimination Step, Which is Often the Rate Determining Step. the Release of Steric Strain Upon Product Formation Can Be a Significant Driving Force for This Step.

The following table outlines the potential influence of the 2,6-diethylphenyl group on the key steps of a generic catalytic cycle.

Table 3: Potential Mechanistic Roles of the 2,6-Diethylphenyl Group in Catalysis

| Catalytic Step | Potential Influence of the 2,6-Diethylphenyl Group |

|---|---|

| Ligand Dissociation/Association | Can facilitate ligand dissociation to create a vacant coordination site due to steric repulsion. |

| Substrate Binding | Can create a selective binding pocket, favoring less bulky substrates. |

| Migratory Insertion | Can raise the energy barrier for insertion due to steric hindrance with the incoming monomer or substrate. |

| β-Hydride Elimination | Can suppress this pathway by sterically hindering the formation of the required planar transition state. |

| Reductive Elimination | Can accelerate this step by increasing the steric strain in the intermediate complex. |

Catalyst Design Principles with Sterically Demanding Aryl Substituents

The use of sterically demanding aryl substituents, such as the 2,6-diethylphenyl group, is a cornerstone of modern catalyst design. The primary principle is the utilization of steric hindrance to control the reactivity and selectivity of a metal center. Several key design principles have emerged from research in this area:

The "Ligand Cone Angle" Concept: Originally developed for phosphine (B1218219) ligands, this concept relates the steric bulk of a ligand to a cone angle that describes the space it occupies around the metal center. Larger cone angles, as would be expected for ligands derived from (2,6-Diethylphenyl)methanol, generally lead to lower coordination numbers and can promote dissociative mechanisms.

Creation of a "Catalytic Pocket": Bulky substituents can create a well-defined three-dimensional pocket around the active site. This pocket can enforce a specific orientation of the substrate, leading to high levels of stereocontrol in asymmetric catalysis. The shape and size of this pocket can be fine-tuned by varying the nature of the ortho-substituents.

Stabilization of Reactive Intermediates: Steric bulk can kinetically stabilize low-coordinate or otherwise highly reactive metal complexes by preventing intermolecular decomposition pathways. This is particularly important for catalysts that operate at high temperatures.

Balancing Steric and Electronic Effects: The ideal catalyst design often involves a careful balance between steric and electronic effects. While bulky groups can enhance selectivity and stability, excessive steric hindrance can also shut down catalytic activity by preventing substrate coordination. The 2,6-diethylphenyl group offers a moderate level of steric bulk compared to the larger 2,6-diisopropylphenyl group, allowing for a finer tuning of catalyst properties.

"Non-Innocent" Ligand Design: The aryl substituents themselves can participate in the catalytic cycle through agostic interactions (C-H...M) or by influencing the redox properties of the metal center. Density functional theory (DFT) studies have shown that agostic interactions between the ortho-substituents of aryl groups and the metal center can play a significant role in the stability of intermediates and the energy profile of the catalytic cycle. researchgate.net

The table below summarizes some key design considerations when incorporating sterically demanding aryl substituents like the 2,6-diethylphenyl group into a catalyst.

Table 4: Design Principles for Catalysts with Sterically Demanding Aryl Substituents

| Design Principle | Objective | Example Application |

|---|---|---|

| Tuneable Steric Bulk | Control access to the metal center, influence selectivity. | Olefin polymerization, where bulky ligands can control polymer branching. |

| Enhanced Stability | Prevent catalyst decomposition and aggregation. | High-temperature catalysis, where catalyst lifetime is critical. |

| Asymmetric Induction | Create a chiral environment for enantioselective reactions. | Asymmetric hydrogenation and C-C bond formation. |

| Control of Coordination Number | Favor lower-coordinate, more reactive species. | Cross-coupling reactions where ligand dissociation is a key step. |

| Modulation of Redox Potential | Influence the ease of oxidative addition and reductive elimination. | Catalytic cycles involving changes in the metal's oxidation state. |

Computational and Theoretical Studies on 2,6 Diethylphenyl Methanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2,6-Diethylphenyl)methanol. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can be employed to determine its optimized geometry and electronic structure researchgate.net. These calculations would likely reveal how the steric clash between the ethyl groups and the hydroxymethyl group affects the bond lengths and angles of the molecule.

The electronic properties that can be analyzed include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability nih.gov. A smaller gap suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack nih.gov. For instance, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, while the hydrogen of the hydroxyl group would be electron-poor.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity nih.gov.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability due to steric hindrance. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atom, positive potential around the hydroxyl hydrogen. | Predicts sites for intermolecular interactions and chemical reactions. |

For more accurate energy and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. These methods, while computationally more demanding than DFT, provide a higher level of theoretical accuracy. For example, MP2(full)/6-31G* calculations have been used to explore the potential energy surface of benzyl (B1604629) alcohol, a related, less hindered compound missouri.edu.

For this compound, such high-level calculations could be used to precisely determine the relative energies of different conformers and the energy barriers for their interconversion. This is particularly important for understanding the flexibility of the molecule and the accessibility of different rotational states of the hydroxymethyl and ethyl groups.

Furthermore, these methods can be used to predict spectroscopic properties with high accuracy. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to help interpret experimental NMR data, which is a common practice in the structural elucidation of organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.

A key application of MD for this molecule would be to explore its conformational landscape. Due to the free rotation around the C-C and C-O bonds, the molecule can adopt various conformations. MD simulations can reveal the most populated conformations and the dynamics of transitions between them. For the less hindered benzyl alcohol, studies have shown a complex potential energy surface with multiple minima and transition states missouri.edu. For this compound, the steric hindrance from the ethyl groups would be expected to significantly restrict the available conformational space.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study how these molecules interact with each other in the liquid phase. This can reveal information about hydrogen bonding patterns involving the hydroxyl group and how steric hindrance affects the packing of the molecules. The simulations could also be extended to study the interactions of this compound with solvent molecules, providing insights into its solvation properties.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve identifying transition states and mapping out the potential energy surface for various transformations.

Transition state theory is a cornerstone of reaction kinetics. Computational methods can be used to locate the transition state (TS) for a given reaction, which is a first-order saddle point on the potential energy surface. The energy of the TS determines the activation energy of the reaction.

For reactions involving this compound, such as its oxidation to the corresponding aldehyde or acid, computational methods can be used to model the reaction pathway and identify the relevant transition states researchgate.net. For instance, in an oxidation reaction, the calculations could model the abstraction of the benzylic hydrogen atom and the subsequent steps. The geometry of the transition state would reveal the arrangement of atoms at the point of highest energy, providing crucial insights into the reaction mechanism.

The steric hindrance in this compound would be expected to play a significant role in the structure and energy of the transition states for its reactions. For example, the approach of a reactant to the benzylic carbon would be sterically hindered, potentially leading to a higher activation energy compared to less substituted benzyl alcohols.

Computational chemistry can be used to predict the selectivity of chemical reactions. In cases where a reaction can lead to multiple products, the relative energies of the transition states leading to these products can be calculated to predict the major product. This is particularly relevant for reactions of aromatic compounds where regioselectivity is a key issue mit.edumit.edursc.org.

For this compound, while the ortho positions are blocked, reactions at the meta and para positions of the phenyl ring are possible. Computational models can predict the most likely site for electrophilic aromatic substitution by calculating the activation energies for attack at each position. The results of such calculations would likely show a preference for the para position due to the directing effects of the alkyl and hydroxymethyl groups, and the significant steric hindrance at the positions adjacent to the ethyl groups.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This provides a detailed understanding of the thermodynamics and kinetics of the reaction, allowing for predictions of reaction feasibility and product distribution.

Table 2: Hypothetical Reaction Pathway Energetics for the Oxidation of this compound to (2,6-Diethylphenyl)aldehyde

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Oxidant |

| Transition State 1 | +15.2 | Hydrogen abstraction from the hydroxymethyl group. |

| Intermediate | -5.7 | A radical or other reactive intermediate. |

| Transition State 2 | +8.1 | Further reaction of the intermediate. |

| Products | -25.0 | (2,6-Diethylphenyl)aldehyde + Reduced Oxidant |

Studies on Frontier Molecular Orbitals (FMOs) and Charge Distribution of this compound and its Derivatives

In general, such studies would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A computational analysis of this compound would likely reveal the HOMO localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO would be distributed over the aromatic ring's anti-bonding orbitals. The electron-donating nature of the two ethyl groups would be expected to raise the energy of the HOMO compared to unsubstituted benzyl alcohol.

Similarly, the charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide insights into the polarity of the molecule. It is expected that the oxygen atom would carry a partial negative charge, while the hydrogen of the hydroxyl group, the carbon atom attached to the oxygen, and the aromatic protons would have partial positive charges.

Without specific research data, a quantitative data table for the FMO energies and charge distribution of this compound cannot be generated.

Theoretical Insights into Supramolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

While specific theoretical studies on the supramolecular interactions of this compound are not found in the existing literature, general principles of physical organic chemistry allow for predictions of its behavior.

Hydrogen Bonding: The most significant supramolecular interaction for this compound is expected to be hydrogen bonding. The hydroxyl group (-OH) can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). This would lead to the formation of self-associated structures like dimers, trimers, or even larger aggregates in the solid state or in non-polar solvents. In the presence of other hydrogen-bonding molecules, this compound would readily form hydrogen bonds with them. The steric hindrance from the two ethyl groups at the ortho positions might influence the geometry and strength of these hydrogen bonds compared to less substituted benzyl alcohols.

Applications in Advanced Chemical Systems and Materials Science

Ligand Design and Coordination Chemistry

The 2,6-diethylphenyl group is a cornerstone in modern ligand design, primarily due to the significant steric hindrance provided by the two ethyl groups positioned ortho to the point of attachment. This steric bulk is instrumental in stabilizing reactive metal centers, controlling coordination geometries, and influencing the catalytic activity of metal complexes. While (2,6-Diethylphenyl)methanol itself is a precursor, it is its derivatives, such as 2,6-diethylaniline and 2,6-diethylbenzaldehyde (B8736468), that are directly employed in the synthesis of advanced ligand scaffolds.

This compound as a Precursor to Ligand Scaffolds (e.g., β-Diketiminates, Schiff Bases)

This compound serves as a synthetic starting point for molecules that are direct precursors to widely used ligand systems, notably β-diketiminates and Schiff bases.

β-Diketiminate (NacNac) Ligands: These are among the most versatile and widely used ancillary ligands in organometallic chemistry. mdpi.com The synthesis of N-aryl substituted β-diketimines typically involves the condensation of a β-diketone, such as acetylacetone, with two equivalents of a primary aniline (B41778). acs.org For ligands incorporating the 2,6-diethylphenyl group (often abbreviated as 'Dep'), the key precursor is 2,6-diethylaniline. The general synthesis proceeds by reacting the β-diketone with 2,6-diethylaniline, often under acidic catalysis with azeotropic removal of water, to yield the neutral proligand. researchgate.net Subsequent deprotonation with a strong base, such as n-butyllithium, generates the anionic β-diketiminate ligand, which can then be used to synthesize a vast array of metal complexes. rsc.orgscispace.com

Schiff Base Ligands: Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). edu.krd Derivatives of this compound can participate in this reaction in two primary ways:

Oxidation of this compound yields 2,6-diethylbenzaldehyde. This aldehyde can then be reacted with various primary amines to form a wide range of Schiff base ligands where the sterically demanding 2,6-diethylphenyl group is attached to the imine carbon.

The aforementioned precursor, 2,6-diethylaniline, can be reacted with a multitude of aldehydes and ketones. nih.gov This pathway leads to Schiff bases where the bulky 2,6-diethylphenyl group is attached to the imine nitrogen, a common feature in ligands for asymmetric catalysis.

The synthesis for both ligand types is generally straightforward, making the incorporation of the sterically demanding 2,6-diethylphenyl group synthetically accessible. ijacskros.comjournalajacr.com

Steric Influence of the 2,6-Diethylphenyl Group in Metal Complex Formation

The defining characteristic of the 2,6-diethylphenyl group in coordination chemistry is its steric bulk. cam.ac.uk The ethyl groups at the ortho positions create a sterically crowded pocket around the metal center to which the ligand is coordinated. nih.gov This steric encumbrance has several profound effects on the structure and reactivity of the resulting metal complexes:

Stabilization of Low Coordination Numbers: The bulkiness of the ligand can prevent the coordination of additional solvent or substrate molecules, thereby stabilizing complexes with unusually low coordination numbers.

Kinetic Stabilization: The steric shield protects the metal center from unwanted intermolecular reactions, such as dimerization or decomposition pathways, thus kinetically stabilizing highly reactive species. mdpi.com

Control of Geometry: The steric pressure exerted by the 2,6-diethylphenyl groups can enforce specific coordination geometries around the metal ion, influencing bond angles and distances. mdpi.com For instance, in square planar or octahedral complexes, the bulky groups can significantly distort the geometry from the ideal, which in turn affects the electronic properties and reactivity of the complex.

Creation of Chiral Pockets: The orientation of the ethyl groups can create a chiral environment around the metal center, which is a critical design element for catalysts used in asymmetric synthesis.

The steric influence is a key tool for chemists to fine-tune the environment around a metal center, thereby controlling its reactivity and stability. researchgate.net

Catalytic Applications of Metal Complexes Containing this compound-Derived Ligands

The tailored steric and electronic environment provided by ligands featuring the 2,6-diethylphenyl group makes their metal complexes highly effective catalysts for a variety of chemical transformations.

Olefin Polymerization and Oligomerization: Metal complexes supported by β-diketiminate and bis(imino)pyridine ligands are well-known catalysts for olefin polymerization and oligomerization. Research has shown that systematically increasing the steric hindrance of substituents on the ligand framework can lead to higher catalytic activity. For example, in certain iron complexes used for ethylene oligomerization, increasing the steric bulk on the aryl group from phenyl to 2,6-dimethylphenyl resulted in higher activity and selectivity for α-olefins. acs.org Ligands with 2,6-diethylphenyl groups are used to achieve a similar or even more pronounced effect, tuning the catalyst's performance by creating a specific steric environment that favors certain reaction pathways.

Ring-Opening Polymerization: Magnesium and zinc complexes bearing β-diketiminate ligands with bulky N-aryl substituents, such as 2,6-diisopropylphenyl (a close analogue to 2,6-diethylphenyl), have been shown to be highly active catalysts for the living polymerization of cyclic esters like lactide. acs.org The steric bulk of the ligand is crucial for preventing side reactions and controlling the stereochemistry of the resulting polymer.

The ability to modify the ligand framework allows for the rational design of catalysts where activity and selectivity can be optimized by balancing steric and electronic effects. acs.orgacs.org

| Ligand Precursor | Ligand Class | Metal | Catalytic Application |

|---|---|---|---|

| 2,6-Diethylaniline | β-Diketiminate (NacNac) | Mg, Zn, Fe, Mo, W | Ring-Opening Polymerization (e.g., lactide), Olefin Polymerization |

| 2,6-Diethylaniline | Bis(imino)pyridine | Fe, Co | Olefin Oligomerization and Polymerization |

| 2,6-Diethylbenzaldehyde | Schiff Base | Cu, Ni, Co | Oxidation Reactions, Asymmetric Synthesis |

Polymer Chemistry and Materials Synthesis

The 2,6-diethylphenyl structural unit can be incorporated directly into polymer backbones, imparting unique properties to the resulting materials. The corresponding phenol (B47542), 2,6-diethylphenol, is a key monomer for the synthesis of high-performance engineering plastics like poly(phenylene oxide)s.

This compound as a Monomer or Co-monomer in Polymerization Reactions

While this compound is not a direct monomer for major polymerization classes, its corresponding phenolic analogue, 2,6-diethylphenol, is a suitable monomer for oxidative coupling polymerization. This process is analogous to the well-established polymerization of 2,6-dimethylphenol (B121312) (DMP), which is used to produce commercial poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). acs.orgresearchgate.net In this reaction, the phenolic monomer undergoes oxidation to form phenoxy radicals, which then couple to form the ether linkages of the polymer backbone. The presence of the two ethyl groups at the 2 and 6 positions directs the polymerization to occur exclusively at the 4 position, leading to a linear and well-defined polymer structure.

Synthesis of Poly(phenylene oxide)s and Related Polymeric Structures with Diethylphenyl Moieties

The synthesis of poly(2,6-diethyl-1,4-phenylene oxide) follows the mechanism of oxidative polymerization, a method extensively studied for substituted phenols. acs.org The process is typically catalyzed by copper-amine complexes, such as those formed from a copper(I) salt (e.g., CuBr) and an amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) or pyridine. mdpi.comresearchgate.net The catalyst facilitates the reaction with molecular oxygen, which acts as the oxidant, to generate the phenoxy radicals that propagate the polymerization.

The incorporation of 2,6-diethylphenyl moieties into the PPO backbone has a significant impact on the material's properties compared to the commercially standard poly(2,6-dimethyl-1,4-phenylene oxide). chemicalbook.com

Glass Transition Temperature (Tg): The bulkier ethyl groups restrict the rotational freedom of the polymer chain more than methyl groups do. This increased rigidity leads to a higher glass transition temperature, meaning the material retains its stiffness and dimensional stability at more elevated temperatures.

Solubility: The larger, non-polar ethyl groups can alter the polymer's solubility profile. It may show enhanced solubility in non-polar organic solvents like toluene and chloroform while having reduced solubility in more polar solvents. chemicalbook.com

Thermal Stability: Polymers derived from 2,6-disubstituted phenols are known for their excellent thermal and oxidative stability. nih.gov The presence of diethyl groups is expected to maintain or even enhance this stability.

Mechanical Properties: PPO polymers are known for their high tensile strength, stiffness, and impact resistance. chemicalbook.com The diethyl-substituted variant is expected to be a rigid material with good mechanical strength.

| Property | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Poly(2,6-diethyl-1,4-phenylene oxide) (Predicted) |

|---|---|---|

| Glass Transition Temperature (Tg) | ~215 °C | Higher (>215 °C) |

| Solubility | Soluble in aromatic hydrocarbons and chlorinated solvents chemicalbook.com | Similar or enhanced solubility in non-polar solvents |

| Chain Flexibility | Relatively rigid | More rigid due to bulkier side groups |

| Key Application | Blends with polystyrene for engineering plastics chemicalbook.comnih.gov | High-temperature applications, specialty polymers |

Role of this compound in Modifying Polymer Architecture and Properties

The incorporation of this compound into polymer chains, either as an initiating species or as a comonomer, introduces a bulky 2,6-diethylphenyl pendant group. The steric hindrance imparted by this group can significantly influence the polymer's architecture and resulting material properties. While specific research on this compound in this context is not extensively documented in publicly available literature, the principles can be inferred from studies on polymers containing similarly bulky aromatic moieties.

The primary role of such sterically demanding groups is to restrict chain mobility and influence the packing of polymer chains. This can lead to alterations in key physical properties such as the glass transition temperature (Tg), mechanical strength, and thermal stability. For instance, the presence of bulky side groups can increase the Tg of a polymer by hindering the rotational motion of the polymer backbone. This effect is crucial in the design of high-performance plastics that require rigidity and dimensional stability at elevated temperatures.

Furthermore, the introduction of the 2,6-diethylphenyl group can impact the surface properties of polymeric materials. Studies on polystyrene derivatives have shown that bulky functional groups on the phenyl ring can hinder surface orientation, leading to nearly unoriented surfaces. This can be advantageous in applications where isotropic surface properties are desired.

The table below summarizes the expected influence of incorporating a bulky aromatic group, such as the one derived from this compound, on various polymer properties, based on established principles in polymer science.

Table 1: Predicted Effects of (2,6-Diethylphenyl) Pendant Groups on Polymer Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky side group restricts the segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. |

| Mechanical Strength | Increase | The steric hindrance can lead to improved chain entanglement and intermolecular interactions, enhancing the material's stiffness and strength. |

| Solubility | Decrease | The bulky, non-polar side groups may reduce the polymer's solubility in common solvents due to less efficient solvent-polymer interactions. |

| Crystallinity | Decrease | The irregular structure introduced by the bulky side groups can disrupt the regular packing of polymer chains, thereby hindering crystallization. |

| Thermal Stability | Increase | The rigid aromatic structure and the steric protection of the polymer backbone can enhance resistance to thermal degradation. |

Advanced Catalysis and Reaction Engineering

Heterogeneous and Homogeneous Catalytic Systems Incorporating this compound Derivatives

Derivatives of this compound, particularly those where the alcohol functionality is converted into a coordinating ligand, are of significant interest in the design of both homogeneous and heterogeneous catalysts. The 2,6-diethylphenyl group is a classic example of a "bulky-but-not-too-bulky" substituent that can be used to fine-tune the steric and electronic environment around a metal center.

In homogeneous catalysis , ligands derived from this compound, such as phosphines, N-heterocyclic carbenes (NHCs), or imines, can be synthesized. The steric bulk of the two ethyl groups ortho to the point of attachment to the ligand backbone creates a sterically hindered pocket around the active metal site. This steric shielding can have several beneficial effects:

Enhanced Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways, such as bimolecular reactions, leading to a longer catalyst lifetime.

Control of Selectivity: The steric hindrance can influence the substrate's approach to the metal center, thereby controlling regioselectivity and stereoselectivity. For example, in olefin polymerization, bulky ligands on late-transition metal catalysts are known to influence the molecular weight and degree of branching of the resulting polyolefins.

Promotion of Reductive Elimination: In cross-coupling reactions, the steric pressure from bulky ligands can promote the final reductive elimination step, which is often the product-forming step of the catalytic cycle.

Research on bis(imino)pyridine iron complexes for ethylene oligomerization has demonstrated that increasing the steric hindrance of the N-aryl ortho-substituents from methyl to ethyl or isopropyl can lead to variations in catalytic activity and product distribution. mdpi.com While catalysts with 2,6-diethylphenyl groups might show slightly lower activity compared to their 2,6-dimethylphenyl analogues due to increased steric hindrance, they often exhibit higher selectivity for linear alpha-olefins.

For heterogeneous catalysis , this compound derivatives can be anchored to solid supports, such as silica or polymers. This immobilization combines the advantages of homogeneous catalysts (high activity and selectivity) with the benefits of heterogeneous catalysts (easy separation and reusability). The bulky 2,6-diethylphenyl group can play a crucial role in preventing the leaching of the active metal species from the support and can also inhibit the aggregation of metal centers on the surface, thereby maintaining catalytic activity over multiple cycles.

The following table provides a comparative overview of the impact of different ortho-substituents on the N-aryl group of bis(imino)pyridine-cobalt(II) chloride catalysts in ethylene polymerization, illustrating the general principles that would apply to catalysts derived from this compound. mdpi.com

Table 2: Ethylene Polymerization with Bis(imino)pyridine-Cobalt(II) Catalysts Bearing Different N-Aryl Ortho-Substituents

| Catalyst N-Aryl Group | Activity (g PE mol⁻¹ (Co) h⁻¹) | Molecular Weight (Mw) (kg mol⁻¹) | Polydispersity (Mw/Mn) |

|---|---|---|---|

| 2,6-dimethylphenyl | 4.96 x 10⁶ | 2.9 | 2.7 |

| 2,6-diethylphenyl | 2.08 x 10⁶ | 6.8 | 2.0 |

| 2,6-diisopropylphenyl | 2.13 x 10⁶ | 75.5 | 10.3 |

Mechanistic Studies of Catalytic Cycles Involving this compound Functionality

Detailed mechanistic studies of catalytic cycles involving the this compound functionality are not widely available. However, insights can be drawn from computational and experimental studies on catalysts bearing structurally similar bulky aryl substituents, such as the 2,6-dimethylphenyl or 2,6-diisopropylphenyl groups. These studies reveal that the steric and electronic properties of these groups play a critical role in almost every elementary step of a catalytic cycle.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for (2,6-Diethylphenyl)methanol and its analogs often rely on traditional multi-step procedures which may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

One promising approach involves the catalytic reduction of 2,6-diethylbenzoic acid and its derivatives. guidechem.com Research into highly selective and reusable heterogeneous catalysts for this transformation would be a significant advancement. rsc.org Furthermore, exploring green synthesis methodologies, such as those utilizing transition-metal-free radical coupling of aromatic alcohols, could offer more environmentally benign pathways. nih.govnih.gov These methods have the potential to reduce reliance on hazardous reagents and minimize waste production. whiterose.ac.uk

Another avenue for sustainable synthesis is the direct functionalization of the 2,6-diethylbenzene core. Investigating catalytic C-H activation/hydroxymethylation reactions would represent a highly atom-economical route to this compound. The development of catalysts that can selectively functionalize the benzylic position in the presence of two ortho-ethyl groups is a key challenge to be addressed.

Below is a table summarizing potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Reduction of 2,6-Diethylbenzoic Acid | Utilization of a readily available precursor. | Development of selective and recyclable catalysts. |

| Transition-Metal-Free Radical Coupling | Avoidance of heavy metal catalysts. | Optimization of reaction conditions for high yields. |

| Catalytic C-H Activation/Hydroxymethylation | High atom economy and reduced waste. | Design of catalysts for selective functionalization. |

| Grignard Reaction with Eco-Friendly Methods | A well-established C-C bond formation. | Use of sustainable solvents and energy sources. researchgate.net |

Exploration of this compound in Bio-Inspired Catalysis

The unique steric environment provided by the two ortho-ethyl groups in this compound makes it and its derivatives interesting candidates for applications in bio-inspired catalysis. researchgate.net These bulky substituents can mimic the hydrophobic pockets found in enzymes, potentially leading to catalysts with high selectivity. acs.orgnih.gov

Future research could focus on incorporating the (2,6-diethylphenyl)methyl moiety into ligand scaffolds for transition metal catalysts. These sterically demanding ligands could influence the coordination sphere of the metal center, thereby controlling the selectivity of catalytic transformations. For example, they could be employed in asymmetric catalysis to create chiral environments for the synthesis of enantiomerically pure compounds. nsf.gov

Furthermore, the development of organocatalysts derived from this compound is a promising area. The steric hindrance could be exploited to control the approach of substrates to the catalytic site, leading to enhanced stereo- and regioselectivity in reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder cycloadditions.

Integration into Advanced Functional Materials for Emerging Technologies

The incorporation of the bulky and hydrophobic (2,6-diethylphenyl)methyl group into polymers and other functional materials could impart unique properties. Future research should explore the synthesis of monomers derived from this compound and their subsequent polymerization.

The steric hindrance of the 2,6-diethylphenyl group could be leveraged to create polymers with high free volume, which may be beneficial for applications in gas separation membranes. Additionally, the introduction of this group into polymer backbones could enhance their thermal stability and solubility in organic solvents.

Another area of interest is the development of photophysically active materials. By attaching chromophoric or fluorophoric units to the this compound core, it may be possible to create materials with interesting optical properties. researchgate.net The steric bulk of the diethylphenyl group could prevent aggregation-induced quenching of fluorescence, leading to materials with high quantum yields in the solid state.

Deeper Computational Characterization of Complex Reaction Pathways and Intermolecular Interactions

Computational chemistry offers a powerful tool to gain deeper insights into the behavior of this compound and its derivatives. researchgate.net Future research should employ quantum mechanical calculations to investigate various aspects of this system. montclair.edu

Density Functional Theory (DFT) studies could be used to elucidate the mechanisms of reactions involving this compound, including its synthesis and its role in catalysis. researchgate.net Such studies can help in understanding the transition states and intermediates, providing valuable information for the rational design of more efficient synthetic routes and catalysts.

Molecular dynamics simulations could be employed to study the conformational preferences of molecules containing the (2,6-diethylphenyl)methyl group and their interactions with other molecules or surfaces. This would be particularly relevant for understanding its role in catalysis and its impact on the properties of functional materials.

Synergistic Experimental and Theoretical Approaches in Derivative Design

The future of research on this compound will greatly benefit from a close collaboration between experimental and computational chemists. The design of novel derivatives with specific properties can be guided by theoretical predictions, which can then be validated through experimental synthesis and characterization.

For example, computational screening could be used to identify promising derivatives of this compound for specific applications, such as catalysis or materials science. The predicted properties of these derivatives, such as their electronic structure, steric profile, and reactivity, can then be used to prioritize synthetic targets.

This synergistic approach would accelerate the discovery of new applications for this compound and its derivatives, leading to the development of new technologies in a more efficient and targeted manner.

Q & A

Basic: What are the common synthetic routes for (2,6-Diethylphenyl)methanol, and how can purity be optimized?

Answer:

this compound is typically synthesized via the reduction of its corresponding aldehyde precursor (e.g., 2,6-diethylbenzaldehyde) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). To optimize purity:

- Step 1 : Monitor reaction progress via thin-layer chromatography (TLC) to confirm complete reduction of the aldehyde .

- Step 2 : Purify the crude product using column chromatography with a gradient of ethyl acetate/hexane.

- Step 3 : Characterize purity via high-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) to resolve impurities .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (e.g., ~180–200 g/mol, depending on derivatives) .

Advanced: How do steric and electronic effects of the 2,6-diethyl substituents influence reaction pathways?

Answer:

The bulky 2,6-diethyl groups impose steric hindrance, directing electrophilic substitutions to the para position. Electronically, the ethyl groups donate electrons via induction, enhancing the reactivity of the aromatic ring toward electrophiles.

- Methodological Approach :

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions may arise from differences in assay conditions or impurity profiles.

- Step 1 : Validate biological assays using standardized protocols (e.g., OECD guidelines for antimicrobial testing) .

- Step 2 : Re-synthesize derivatives under controlled conditions (e.g., inert atmosphere, purified solvents) to eliminate batch variability .

- Step 3 : Use orthogonal analytical methods (e.g., HPLC-MS, NMR) to confirm compound integrity before biological testing .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Trapping Intermediates : Use quenching agents (e.g., TEMPO for radical pathways) or low-temperature NMR to capture transient species .

- Computational Studies : Apply density functional theory (DFT) to model transition states and energy barriers .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber glass vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the hydroxymethyl group .

- Temperature : Maintain at –20°C for long-term storage to suppress oxidation .

Advanced: How can this compound be functionalized for materials science applications?

Answer:

- Oxidation : Convert the hydroxymethyl group to a ketone or carboxylic acid using Jones reagent or KMnO₄ .

- Esterification : React with acyl chlorides (e.g., acetyl chloride) to form esters for polymer precursors .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with palladium catalysts to attach aryl/heteroaryl groups .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Challenge : Co-elution of impurities with the main peak in HPLC.

- Solution : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles for higher resolution .

- Validation : Perform spike-and-recovery experiments with synthetic impurities to validate detection limits (LOD < 1 μg/mL) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with diatomaceous earth and decontaminate with ethanol .

Advanced: How does solvent choice impact the efficiency of this compound in green chemistry applications?

Answer:

- Polar Solvents : Methanol/water mixtures enhance solubility in extraction processes but may reduce reaction rates due to hydrogen bonding .

- Ionic Liquids : Improve thermal stability and reduce volatility in high-temperature reactions .

- Metrics : Calculate green chemistry scores (e.g., E-factor) to compare solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.